3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine is a complex heterocyclic compound that belongs to the class of triazolo-pyrazine derivatives. These compounds are characterized by their unique structural features, which include a fused triazole and pyrazine ring system. The compound's molecular formula is and its molecular weight is approximately 188.20 g/mol.
The compound is synthesized through various chemical reactions involving specific precursors, often utilizing methods such as cyclization and nucleophilic substitution. Its relevance in medicinal chemistry and material science has led to extensive research into its properties and potential applications.
3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine can be classified as:
The synthesis of 3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine typically involves the following steps:
The molecular structure of 3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine features:
C1=CN=C(N=C1N)C2=CC=NC=N2
3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine can undergo several types of chemical reactions:
The choice of reagents and conditions can significantly affect the yield and purity of the final product. For example:
The mechanism of action for 3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine involves its interaction with specific biological targets:
Data on specific targets or pathways affected by this compound are still under investigation but suggest potential therapeutic applications.
Relevant data from studies indicate that variations in structure can significantly influence solubility and reactivity.
3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine has several promising applications:
Research continues to explore its full potential across these fields.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2